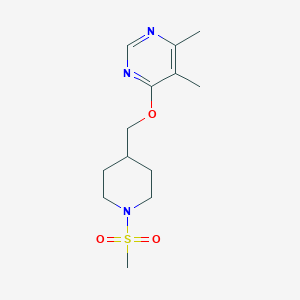
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, there are general methods for synthesizing similar compounds. For instance, novel compounds of Piperidin-4-one skeleton have been synthesized using a simple and convenient method .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Piperidine-containing compounds, including DMMP, serve as crucial building blocks in drug design. Their six-membered piperidine ring offers diverse functionalization possibilities. Researchers have explored DMMP derivatives for their pharmacological properties, such as antiviral, antibacterial, and antitumor effects. The compound’s structural modifications can lead to novel drug candidates with improved efficacy and reduced side effects .
Agrochemicals and Crop Protection
DMMP derivatives have shown promise in agrochemical research. Their bioactivity against pests, fungi, and plant diseases makes them valuable for developing new pesticides, herbicides, and fungicides. Researchers investigate the structure-activity relationships of DMMP analogs to optimize their effectiveness while minimizing environmental impact .
Materials Science and Organic Electronics
The piperidine moiety in DMMP contributes to its electronic properties. Researchers explore DMMP-based materials for applications in organic electronics, such as organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. By tuning the substituents on the piperidine ring, scientists aim to enhance charge transport and stability .
Coordination Chemistry and Metal Complexes
DMMP can coordinate with transition metals to form metal complexes. These complexes exhibit diverse reactivity and catalytic properties. Researchers investigate DMMP-metal interactions for applications in catalysis, molecular recognition, and supramolecular chemistry .
Bioconjugation and Chemical Biology
The methoxy group in DMMP allows for bioconjugation strategies. Researchers functionalize DMMP derivatives with biomolecules (e.g., peptides, proteins, or nucleic acids) for targeted drug delivery, imaging, or diagnostics. The piperidine scaffold provides stability and compatibility with biological systems .
Solvent-Free Reactions and Green Chemistry
DMMP has been employed in solvent-free reactions due to its low toxicity and environmental compatibility. Researchers explore its use in multicomponent reactions, cyclizations, and annulations under solvent-free conditions. These approaches align with green chemistry principles .
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Sourced from Smolecule: 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
Propriétés
IUPAC Name |
4,5-dimethyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-11(2)14-9-15-13(10)19-8-12-4-6-16(7-5-12)20(3,17)18/h9,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSALWGLMUDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)
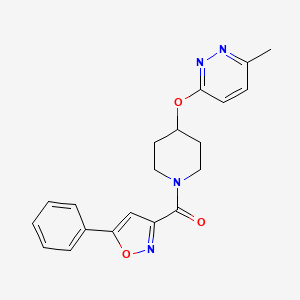


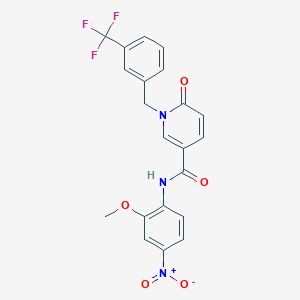

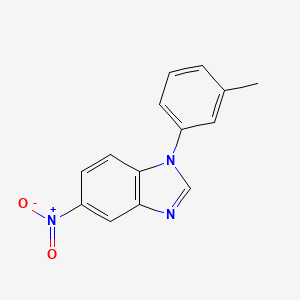
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)


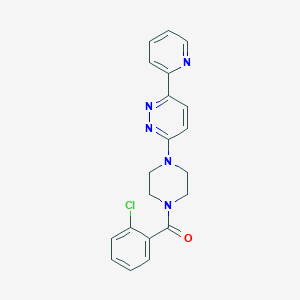
![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)
